ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate
Overview
Description
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .
Synthesis Analysis
The synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile, a building block of the compound, was achieved using an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . The process started from the commercially available cyclohexene-1-nitrile . Unspecific peroxygenases (UPOs) were found to catalyze the desired allylic oxidation with high chemo- and regioselectivity . This synthetic approach provides the first example of a three-step, one-pot UPO-ER-ADH cascade .Molecular Structure Analysis
The molecular structure of a similar compound, (1S,3R)-1-Ethyl-3-methylcyclohexanol, has been reported . It has a molecular formula of C9H18O, an average mass of 142.239 Da, and a monoisotopic mass of 142.135757 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (1S,3R)-3-Hydroxycyclohexanecarbonitrile include a C−H oxy-functionalization step to introduce the ketone functional group . This was achieved using UPOs after several chemical strategies proved unsuccessful . The subsequent ER and ADH steps were enabled in a three-step one-pot cascade .Its InChI code is 1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 .
Scientific Research Applications
Ethylene Inhibition and Plant Growth Regulation
Research on compounds like 1-Methylcyclopropene (1-MCP) showcases the importance of ethylene inhibitors in advancing our understanding of plant biology. 1-MCP is a tool that can prevent ethylene effects across a range of fruits, vegetables, and floriculture crops, showcasing how chemical compounds can be used to control biological processes such as ripening and senescence. The effectiveness of 1-MCP highlights the potential for similar compounds to regulate plant growth and development, suggesting a broader applicability in agricultural and biological research (Blankenship & Dole, 2003).
Chemical Recycling of Polymers
The chemical recycling of poly(ethylene terephthalate) (PET) underscores the relevance of chemical processes in addressing environmental concerns. By employing hydrolysis, researchers have been able to recover pure monomers from post-consumer PET bottles, demonstrating the potential for chemical recycling to contribute to sustainability. This research exemplifies how chemical reactions, including those involving ester compounds, can be leveraged for environmental benefits, providing a template for recycling other materials (Karayannidis & Achilias, 2007).
Understanding Plant Hormones Beyond Ethylene
The study of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants reveals the complexity of plant hormone interactions. ACC, a precursor to ethylene, has roles that extend beyond simply leading to ethylene production. This research invites further investigation into how similar compounds, possibly including ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate, might play multifaceted roles in plant biology, potentially offering new avenues for enhancing plant growth or resilience (Van de Poel & Van Der Straeten, 2014).
Biocontrol Through ACC Deaminase
The production of ACC deaminase by plant growth-promoting bacteria (PGPB) presents a strategy for biocontrol and stress reduction in plants. By cleaving ACC and reducing ethylene levels, these bacteria promote healthier plant growth. This insight into microbial-plant interactions suggests potential research directions for exploring how chemical manipulation or similar compounds could be used to support plant health and protect against pathogens (Chernin & Glick, 2012).
Properties
IUPAC Name |
ethyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAOLPQGOBDXBH-JGVFFNPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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